

5-Iodo-2-(pyridin-3-yl)thiazole CAS number and properties

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Compound of Interest

Compound Name: **5-Iodo-2-(pyridin-3-yl)thiazole**

Cat. No.: **B1393052**

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An In-Depth Technical Guide to **5-Iodo-2-(pyridin-3-yl)thiazole** (CAS: 1187830-48-3) for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The compound **5-Iodo-2-(pyridin-3-yl)thiazole** emerges as a molecule of significant interest, embodying the fusion of a thiazole ring with a pyridine moiety. This unique architecture serves as a versatile building block for the synthesis of novel compounds with wide-ranging therapeutic potential. The pyridine ring, a common feature in many natural alkaloids and approved drugs, offers hydrogen bonding capabilities and favorable pharmacokinetic properties.^[1] The thiazole ring is also a key component in numerous pharmaceuticals, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.^[2]

The introduction of an iodine atom at the 5-position of the thiazole ring is a deliberate and strategic modification. This halogen provides a reactive handle for further synthetic elaboration, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability allows for the systematic exploration of chemical space, enabling the development of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of **5-Iodo-2-(pyridin-3-yl)thiazole**, detailing its properties, a robust synthesis protocol, and its established applications as a precursor in the development of next-generation therapeutic agents.

Physicochemical and Structural Properties

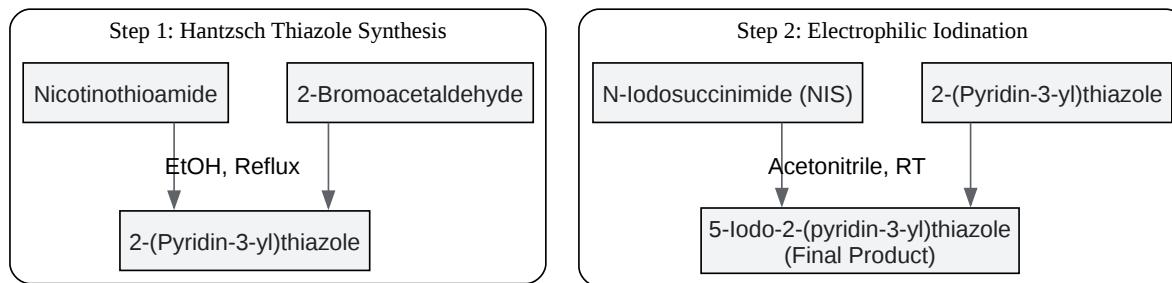
The fundamental properties of **5-Iodo-2-(pyridin-3-yl)thiazole** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Reference(s)
CAS Number	1187830-48-3	[3]
Molecular Formula	C ₈ H ₅ IN ₂ S	[4]
Molecular Weight	288.11 g/mol	[4]
IUPAC Name	5-iodo-2-(pyridin-3-yl)-1,3-thiazole	
Predicted Boiling Point	390.7 ± 48.0 °C	
Predicted Density	1.886 g/cm ³	
Predicted pKa	2.59 ± 0.12	
Storage Conditions	2-8°C, Protect from light	

Synthesis and Mechanistic Insights

The synthesis of **5-Iodo-2-(pyridin-3-yl)thiazole** is most logically achieved via a two-stage process: initial construction of the core 2-(pyridin-3-yl)thiazole scaffold, followed by regioselective iodination. This approach ensures high yields and avoids the use of potentially unstable iodinated starting materials.

Proposed Synthetic Workflow

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Caption: Proposed two-step synthesis of **5-Iodo-2-(pyridin-3-yl)thiazole**.

Experimental Protocol

Part 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.^{[5][6]} It involves the cyclocondensation of a thioamide with an α -halocarbonyl compound.

- **Rationale:** This step builds the core heterocyclic system. Nicotinethioamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring, while 2-bromoacetaldehyde provides the required three-carbon backbone. The reaction is driven by the formation of the stable, aromatic thiazole ring.^[1]
- **Procedure:**
 - To a round-bottom flask charged with nicotinethioamide (1.0 eq), add absolute ethanol (10 mL per mmol of thioamide).
 - Add a 50% aqueous solution of 2-bromoacetaldehyde (1.1 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
 - Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- The resulting mixture is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure 2-(pyridin-3-yl)thiazole.

Part 2: Regioselective Iodination

Electrophilic aromatic substitution on the 2-arylthiazole scaffold preferentially occurs at the C5 position. The C5 carbon is the most electron-rich position of the thiazole ring, making it highly susceptible to attack by electrophiles like I^+ .

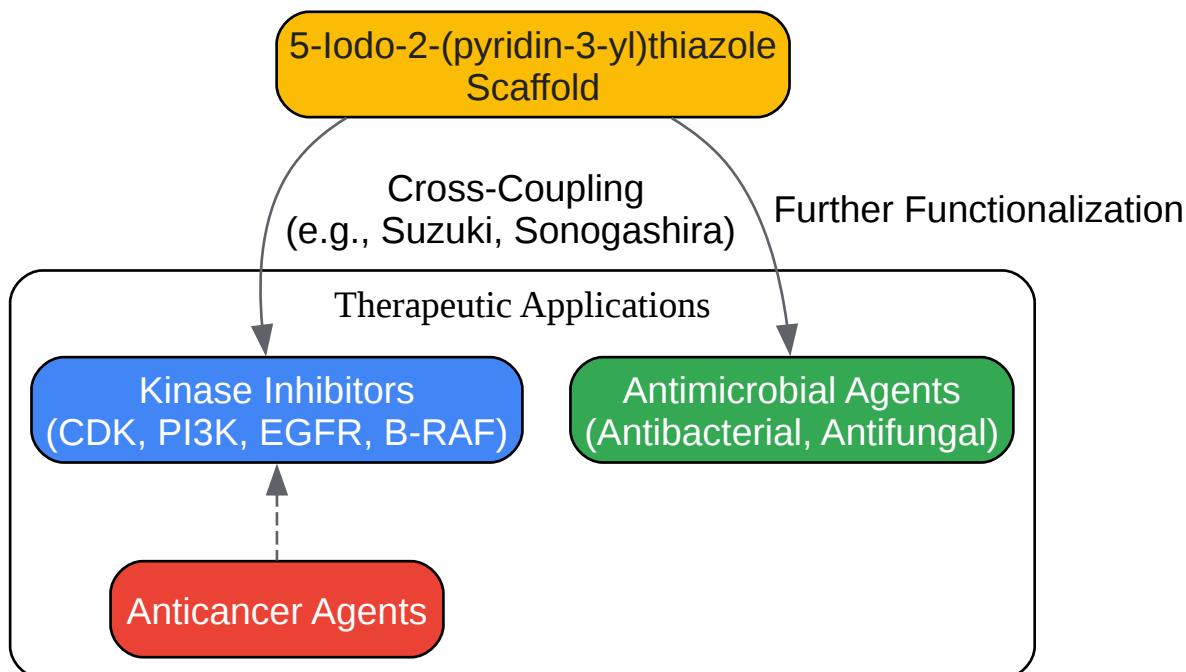
- Rationale:** N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine atom (I^+). Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via the formation of a sigma complex, followed by deprotonation to restore aromaticity and yield the final iodinated product.^[7]
- Procedure:**
 - Dissolve the 2-(pyridin-3-yl)thiazole (1.0 eq) from Part 1 in acetonitrile (15 mL per mmol).
 - Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
 - Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction by TLC or LC-MS.
 - Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
 - Extract the product with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

- The crude solid is purified by recrystallization or column chromatography to afford **5-Iodo-2-(pyridin-3-yl)thiazole**.

Applications in Drug Discovery & Medicinal Chemistry

The **5-Iodo-2-(pyridin-3-yl)thiazole** scaffold is a powerful platform for generating molecules with significant biological activity, particularly in oncology and infectious diseases. Its utility stems from the combination of the pharmacologically active pyridine-thiazole core and the synthetically versatile iodine substituent.

A Versatile Scaffold for Bioactive Agents



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Caption: Role as a central scaffold in medicinal chemistry.

Development of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyridine-thiazole hybrid structure has proven to be an effective

template for designing potent kinase inhibitors.[8][9]

- Mechanism & Expertise: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with key amino acid residues (e.g., in the hinge region) of the kinase ATP-binding pocket. The iodine at C5 allows for the introduction of various aryl or alkyl groups via cross-coupling. This enables chemists to probe different sub-pockets of the kinase active site to enhance potency and selectivity. Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), PI3K, and Epidermal Growth Factor Receptor (EGFR).[10][11]

Anticancer Agents

Beyond kinase inhibition, pyridine-thiazole derivatives have demonstrated broad anti-proliferative activity against numerous cancer cell lines, including those derived from colon, breast, and lung tumors.[8][12][13]

- Mechanism & Trustworthiness: Studies have suggested that the mechanism of action for some pyridine-thiazole hybrids may involve the induction of genetic instability in tumor cells. The cytotoxic effects of certain derivatives have been shown to be reduced by inhibitors of PARP1 (Poly (ADP-ribose) polymerase 1), pointing towards a DNA-damage-related pathway. [12] The ability to systematically modify the scaffold starting from **5-Iodo-2-(pyridin-3-yl)thiazole** allows for the fine-tuning of these cytotoxic properties to maximize efficacy against cancer cells while minimizing effects on normal cells.

Antimicrobial Applications

The thiazole ring is a well-established pharmacophore in the design of antimicrobial agents.[2][14]

- Authoritative Grounding: The core structure of **5-Iodo-2-(pyridin-3-yl)thiazole** can be elaborated to produce compounds with potential antibacterial and antifungal activity. By analogy with other thiazole-based antimicrobials, these agents could potentially act by inhibiting essential microbial enzymes. The synthetic accessibility provided by the iodo group makes this scaffold an attractive starting point for developing novel antibiotics and antifungals to combat drug-resistant pathogens.[15]

Handling and Safety Precautions

As a specialized laboratory chemical, a specific Material Safety Data Sheet (MSDS) for **5-Iodo-2-(pyridin-3-yl)thiazole** may not be readily available. Therefore, it is imperative to handle this compound with the appropriate precautions for a novel, potentially hazardous substance.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
- Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing.
 - If swallowed: Do NOT induce vomiting. Call a poison control center or doctor immediately.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, as recommended.^[4]

Conclusion

5-Iodo-2-(pyridin-3-yl)thiazole is more than a mere chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its hybrid pyridine-thiazole core provides a foundation of proven biological relevance, while the C5-iodo substituent offers a gateway for extensive synthetic diversification. The robust and logical synthesis pathway enables its reliable production for research and development. For scientists and researchers in the pharmaceutical industry, this compound represents a valuable tool for accelerating the discovery of novel kinase inhibitors, anticancer agents, and antimicrobial therapies, ultimately contributing to the advancement of human health.

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